Regioisomeric Identity: 2,3- vs. 2,6-Substitution Pattern Verification via Computed Descriptors
While computed bulk properties like logP and topological polar surface area are identical, the 2,3-substitution pattern of the target compound yields a fundamentally different molecular surface topology compared to its 2,6-isomer, leading to distinct intermolecular interactions. The key differentiator is not a numerical descriptor, but the geometric arrangement confirmed by the unique InChIKey (DMXDBTASWPIQCT) for the 2,3-isomer versus its 2,6-counterpart (HOBVWCJDEZUQHH) [1][2]. This difference forces different crystal packing and hydrogen-bonding motifs critical in material design.
| Evidence Dimension | Molecular Topology and Regioisomeric Identity |
|---|---|
| Target Compound Data | IUPAC: [3-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone; InChIKey: DMXDBTASWPIQCT-UHFFFAOYSA-N |
| Comparator Or Baseline | IUPAC: [6-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone (2,6-isomer); InChIKey: HOBVWCJDEZUQHH-UHFFFAOYSA-N |
| Quantified Difference | Unique InChIKey identifiers confirm structurally distinct constitutional isomers. |
| Conditions | PubChem computed descriptors, 2025 release [1][2]. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for controlling stereospecific synthesis and predictable supramolecular self-assembly, as even slight positional shifts nullify designed intermolecular interaction patterns.
- [1] PubChem. Compound Summary for CID 71420429: (Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71420429. View Source
- [2] PubChem. Compound Summary for CID 19891123: (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/19891123. View Source
